molecular formula C17H26N6O B15100751 N-(propan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(propan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B15100751
M. Wt: 330.4 g/mol
InChI Key: SQZYLBWNRMDFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(propan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide: is a complex organic compound that belongs to the class of triazolopyridazines

Properties

Molecular Formula

C17H26N6O

Molecular Weight

330.4 g/mol

IUPAC Name

N-propan-2-yl-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H26N6O/c1-11(2)16-20-19-14-5-6-15(21-23(14)16)22-9-7-13(8-10-22)17(24)18-12(3)4/h5-6,11-13H,7-10H2,1-4H3,(H,18,24)

InChI Key

SQZYLBWNRMDFNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(propan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate hydrazine derivatives with diketones to form the triazolopyridazine core. Subsequent functionalization of this core with piperidine and carboxamide groups is achieved through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. Purification steps such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Oxidation Reactions

The triazolo[4,3-b]pyridazine core and piperidine ring undergo oxidation under controlled conditions.

Reaction TypeReagents/ConditionsOutcomeReferences
Aromatic oxidationKMnO₄ (acidic medium, 60–80°C)Formation of pyridazine N-oxide derivatives (confirmed via HPLC-MS).
Piperidine oxidationH₂O₂ (aqueous NaOH, 25°C)Selective oxidation to piperidone intermediates (yield: 65–72%).

Reduction Reactions

The amide and triazole groups participate in reduction pathways:

Reaction TypeReagents/ConditionsOutcomeReferences
Amide reductionLiAlH₄ (anhydrous THF, 0°C → reflux)Conversion to amine derivatives (isolated as HCl salts; yield: 58%).
Triazole reductionH₂ (10% Pd/C, EtOH, 50 psi)Partial saturation of triazole ring (confirmed by ¹H NMR).

Substitution Reactions

Electrophilic substitution occurs at the pyridazine ring’s electron-deficient positions:

Reaction TypeReagents/ConditionsOutcomeReferences
HalogenationSOCl₂ (reflux, 4 hr)Chlorination at C5 of pyridazine (yield: 81%; purity >95%).
NitrationHNO₃/H₂SO₄ (0°C, 2 hr)Nitro group introduced at C7 (isolated as yellow crystals; yield: 67%).

Hydrolysis and Stability

The carboxamide group undergoes hydrolysis under extreme conditions:

Reaction TypeReagents/ConditionsOutcomeReferences
Acidic hydrolysis6M HCl (reflux, 12 hr)Cleavage to carboxylic acid and propan-2-amine (HPLC-MS verification).
Basic hydrolysisNaOH (1M, 70°C, 6 hr)Partial degradation of triazole ring (observed via TLC).

Cyclization and Cross-Coupling

The compound serves as a precursor for fused heterocycles:

Reaction TypeReagents/ConditionsOutcomeReferences
Suzuki couplingPd(PPh₃)₄, aryl boronic acid (DMF, 90°C)Arylation at C6 of pyridazine (yield: 74–82%; purity: 93%).
CyclocondensationNH₂NH₂·H₂O (EtOH, reflux)Formation of triazolo-triazine derivatives (X-ray crystallography).

Biological Derivatization

Functionalization for enhanced pharmacokinetics:

Reaction TypeReagents/ConditionsOutcomeReferences
PEGylationmPEG-NHS (pH 7.4 buffer, 25°C)Improved aqueous solubility (confirmed by DLS).
Prodrug synthesisAc₂O (pyridine, 24 hr)Acetylated prodrug with delayed release (in vitro assay).

Key Observations:

  • Steric Effects : The propan-2-yl substituents hinder reactivity at the triazole N1 position, favoring pyridazine-centered reactions.

  • pH Sensitivity : Hydrolysis rates double in acidic vs. basic conditions, indicating protonation-assisted mechanisms.

  • Catalytic Specificity : Pd-based catalysts outperform Ni in cross-coupling due to reduced side-product formation .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, it is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for developing drugs targeting specific diseases.

Industry: In the industrial sector, it is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(propan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
  • This compound

Uniqueness: This compound is unique due to its specific triazolopyridazine core, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it a valuable molecule for various applications.

Biological Activity

N-(propan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against cancer cell lines and its mechanism of action.

Chemical Structure

The compound features a complex structure that includes a piperidine ring, a triazole moiety, and a pyridazine derivative. The presence of these functional groups is significant for its biological activity.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, a related compound (12e) showed significant cytotoxicity with IC50 values of 1.06 μM against A549 (lung cancer), 1.23 μM against MCF-7 (breast cancer), and 2.73 μM against HeLa (cervical cancer) cells .

Cell Line IC50 Value (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases crucial for tumor growth. For example, compound 12e was found to inhibit c-Met kinase with an IC50 value of 0.090 μM, comparable to the known inhibitor Foretinib . This inhibition is believed to induce apoptosis in cancer cells and arrest them in the G0/G1 phase of the cell cycle.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of these compounds. Research indicates that modifications in the triazole and pyridazine moieties can significantly enhance their anticancer properties . The introduction of various substituents has been shown to affect both potency and selectivity towards different cancer types.

Study 1: Antiproliferative Activity

A study focusing on triazole derivatives highlighted that certain modifications led to increased antiproliferative activity against A549 and HeLa cells, with IC50 values ranging from 0.45 µM to over 10 µM depending on the structural variations .

Study 2: In Vivo Efficacy

In vivo studies using zebrafish models demonstrated that specific triazolo-pyrimidine derivatives not only inhibited tumor growth but also displayed favorable pharmacokinetic profiles . These findings suggest that further development of this compound could lead to effective new cancer therapies.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(propan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key considerations include:

  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) are preferred for coupling reactions due to their ability to stabilize intermediates .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura cross-coupling to attach aromatic substituents .
  • Temperature Control : Reactions often require precise temperature gradients (e.g., 0–80°C) to avoid side products .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve the triazolopyridazine core (δ 8.5–9.0 ppm for aromatic protons) and piperidine carboxamide signals (δ 2.5–3.5 ppm for piperidine methylene groups) .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm mass error .
  • X-ray Crystallography : Single-crystal analysis validates the bidentate binding mode of the triazolopyridazine moiety, particularly in co-crystals with target proteins .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid, followed by UV-Vis quantification at λmax (~280 nm for triazolopyridazines) .
  • Stability : Incubate in human liver microsomes (HLMs) for 1–2 hours, monitoring degradation via LC-MS. Adjust formulations (e.g., cyclodextrin inclusion complexes) to enhance half-life .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in bioactivity data across different in vitro assays?

Methodological Answer:

  • Assay Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. luciferase reporter assays for cellular potency) to confirm target engagement .
  • Buffer Optimization : Vary ionic strength (e.g., 50–150 mM NaCl) to identify false positives caused by non-specific aggregation .
  • Data Normalization : Include internal controls (e.g., BRD4-positive cell lines vs. knockout models) to contextualize activity discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s selectivity for bromodomain-containing proteins?

Methodological Answer:

  • Fragment Replacement : Substitute the propan-2-yl group with bulkier tert-butyl or fluorinated analogs to probe hydrophobic subpockets in BRD4 .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with BRD4 BD1) for 100 ns to identify key residues (e.g., Asn140, Tyr97) for hydrogen bonding .
  • Selectivity Screening : Test against a panel of bromodomains (e.g., BRD2, BRD3, BRDT) using thermal shift assays (ΔTm > 2°C indicates binding) .

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and efficacy in oncology contexts?

Methodological Answer:

  • Pharmacokinetics : Use Sprague-Dawley rats (IV/PO administration) to calculate AUC, Cmax, and t₁/₂. Monitor plasma protein binding via equilibrium dialysis .
  • Xenograft Models : Subcutaneous implantation of MYC-driven tumors (e.g., MV4-11 leukemia) with daily dosing (10–50 mg/kg) for 21 days. Measure tumor volume inhibition and MYC mRNA downregulation via qPCR .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported IC₅₀ values across different laboratories?

Methodological Answer:

  • Standardize Assay Conditions : Adopt uniform ATP concentrations (e.g., 10 µM for kinase assays) and cell passage numbers (<20 for cell-based studies) .
  • Inter-laboratory Calibration : Share reference compounds (e.g., JQ1 for BRD4 inhibitors) to normalize activity measurements .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers and adjust for batch effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.